![molecular formula C4H7NO2 B1474422 Diacetamide-D7 CAS No. 33945-50-5](/img/structure/B1474422.png)
Diacetamide-D7
Overview
Description
Scientific Research Applications
Metabolic Pathways and Genetic Differences
Paracetamol Metabolism and Genetic Variability
Understanding the metabolism of paracetamol (acetaminophen) sheds light on the importance of metabolic pathways involving compounds like Diacetamide-D7. The study by Zhao and Pickering (2011) highlights various metabolic pathways, including deacetylation, and the impact of genetic differences on these processes. Such research underpins the relevance of Diacetamide-D7 in studying drug metabolism and potential genetic susceptibilities to toxicity or therapeutic outcomes. This insight can guide precision medicine approaches by elucidating how genetic profiles influence the metabolism of substances like Diacetamide-D7 (Li-zi Zhao & G. Pickering, 2011).
Pharmacokinetics and Pharmacodynamics
Ketamine and its Metabolites
Research into ketamine, a compound known for its NMDA receptor antagonism, offers parallels to the study of Diacetamide-D7, especially regarding its pharmacokinetics and pharmacodynamics. The review by Zanos et al. (2018) on ketamine pharmacology emphasizes the diversity of therapeutic effects and side effects, mediated through various molecular targets. Such studies are foundational for understanding how Diacetamide-D7 might interact with similar pathways, offering insights into its potential neuroprotective or neurotoxic effects depending on the context of use (P. Zanos et al., 2018).
Therapeutic Mechanisms Beyond Anesthesia
Neuroplasticity Mechanisms
The emerging therapeutic efficacy of compounds like ketamine underscores neuroplasticity as a convergent mechanism for fast-acting antidepressants. The review by Aleksandrova and Phillips (2021) highlights how these substances, through primary interactions with glutamate or serotonin receptors, induce synaptic and structural changes in the brain. Research in this area could reveal the potential of Diacetamide-D7 to affect neuroplasticity, offering a novel angle for understanding its applications in neuroscience and psychiatric disorders (L. Aleksandrova & A. Phillips, 2021).
properties
IUPAC Name |
N,2,2,2-tetradeuterio-N-(2,2,2-trideuterioacetyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7)/i1D3,2D3/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBDPRIWBYHIAF-KBKLHOFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetamide-D7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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